molecular formula C19H14N2 B1505449 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 229020-91-1

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B1505449
CAS No.: 229020-91-1
M. Wt: 270.3 g/mol
InChI Key: PSBPHGGTLVCYEF-UHFFFAOYSA-N
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Description

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic compound that belongs to the indolo[3,2-b]carbazole family . It is a nitrogen-containing aromatic heterocycle . It is often used to synthesize optoelectronic materials and as a pharmaceutical intermediate to synthesize anticancer drugs .


Synthesis Analysis

The synthesis of this compound involves a two-step strategy. The first step is the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4. The second step is the regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nine-ring scaffold. The structure has been confirmed by X-ray crystallography analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound include oxidative coupling reactions . The compound can also undergo nitration .


Physical and Chemical Properties Analysis

This compound exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It also has highly electron-donating properties due to the redox-active p-phenylenediamine moiety .

Future Directions

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole has potential applications in the field of optoelectronics, particularly in the development of perovskite solar cells . Its derivatives have also been applied in the field of materials chemistry .

Properties

IUPAC Name

12-methyl-5,11-dihydroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-11-18-13-7-3-5-9-16(13)20-17(18)10-14-12-6-2-4-8-15(12)21-19(11)14/h2-10,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPHGGTLVCYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705313
Record name 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229020-91-1
Record name 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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